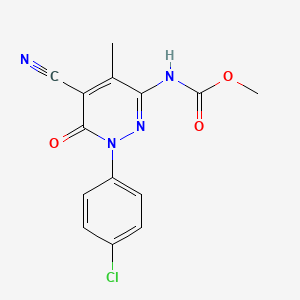
Methyl 1-(4-chlorophenyl)-5-cyano-4-methyl-6-oxo-1,6-dihydropyridazin-3-ylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl N-[1-(4-chlorophenyl)-5-cyano-4-methyl-6-oxo-1,6-dihydropyridazin-3-yl]carbamate is a synthetic compound known for its diverse applications in various fields, including agriculture and pharmaceuticals. This compound is characterized by its complex structure, which includes a chlorophenyl group, a cyano group, and a carbamate moiety. Its unique chemical properties make it a valuable subject of study in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-[1-(4-chlorophenyl)-5-cyano-4-methyl-6-oxo-1,6-dihydropyridazin-3-yl]carbamate typically involves multi-step organic reactions. One common method includes the reaction of 4-chlorobenzaldehyde with malononitrile to form 2-(4-chlorophenyl)-2-cyanoethene. This intermediate is then subjected to cyclization with hydrazine hydrate to yield 1-(4-chlorophenyl)-5-cyano-4-methyl-6-oxo-1,6-dihydropyridazine. Finally, the carbamate group is introduced through the reaction with methyl isocyanate under controlled conditions.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain high efficiency and minimize by-products. The use of catalysts and solvents is carefully controlled to enhance the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions
Methyl N-[1-(4-chlorophenyl)-5-cyano-4-methyl-6-oxo-1,6-dihydropyridazin-3-yl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed.
Major Products
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Conversion to amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Methyl N-[1-(4-chlorophenyl)-5-cyano-4-methyl-6-oxo-1,6-dihydropyridazin-3-yl]carbamate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the formulation of agrochemicals and pesticides.
Mechanism of Action
The mechanism of action of methyl N-[1-(4-chlorophenyl)-5-cyano-4-methyl-6-oxo-1,6-dihydropyridazin-3-yl]carbamate involves the inhibition of specific enzymes and pathways. For instance, in agricultural applications, it acts as a fungicide by inhibiting mitochondrial respiration in fungi, leading to the disruption of energy production and ultimately causing cell death .
Comparison with Similar Compounds
Similar Compounds
Pyraclostrobin: A strobilurin fungicide with a similar mode of action.
BF 500-3: A desmethoxy metabolite of pyraclostrobin with comparable toxicity.
Uniqueness
Methyl N-[1-(4-chlorophenyl)-5-cyano-4-methyl-6-oxo-1,6-dihydropyridazin-3-yl]carbamate is unique due to its specific structural features, such as the presence of both a cyano group and a carbamate moiety, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C14H11ClN4O3 |
|---|---|
Molecular Weight |
318.71 g/mol |
IUPAC Name |
methyl N-[1-(4-chlorophenyl)-5-cyano-4-methyl-6-oxopyridazin-3-yl]carbamate |
InChI |
InChI=1S/C14H11ClN4O3/c1-8-11(7-16)13(20)19(10-5-3-9(15)4-6-10)18-12(8)17-14(21)22-2/h3-6H,1-2H3,(H,17,18,21) |
InChI Key |
ICJGEEGWUDUCCM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N=C1NC(=O)OC)C2=CC=C(C=C2)Cl)C#N |
solubility |
45.8 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















